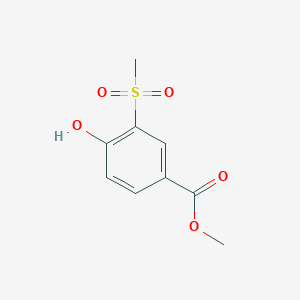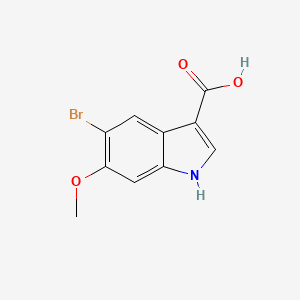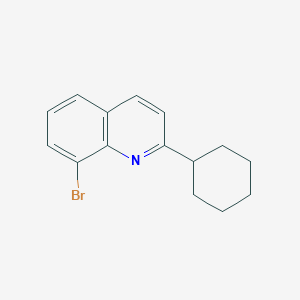
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 4-position and a methanesulfonyl group at the 3-position, with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester typically involves the sulfonation of 4-hydroxybenzoic acid followed by esterification. The reaction conditions often include the use of methanesulfonyl chloride in the presence of a base such as pyridine, followed by methylation using methanol and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of an appropriate solvent.
Major Products
Oxidation: Formation of 4-hydroxy-3-methanesulfonyl-benzoic acid.
Reduction: Formation of 4-hydroxy-3-methylthiobenzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid methyl ester: Similar structure but with a methoxy group instead of a methanesulfonyl group.
4-Hydroxybenzoic acid methyl ester: Lacks the methanesulfonyl group.
3-Hydroxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H10O5S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H10O5S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5,10H,1-2H3 |
Clave InChI |
SOOXHZWFILUFNO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)




![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)




![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)

